4-[(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
Description
This compound features a hybrid structure integrating a 2,4-dimethylthiazole ring, a pyridazinone core, a piperidine spacer, and a terminal benzonitrile group.
Properties
IUPAC Name |
4-[[4-[[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-16-23(30-17(2)25-16)21-7-8-22(29)28(26-21)15-20-9-11-27(12-10-20)14-19-5-3-18(13-24)4-6-19/h3-8,20H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASFJMZFIGGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Metrics
Key analogues include:
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (): Shares the benzonitrile group and heterocyclic core but lacks the thiazole and pyridazinone moieties. Its synthesis and characterization (e.g., NMR, HRMS) highlight stability differences due to the azide group, which may affect pharmacokinetics compared to the target compound’s thiazole-pyridazinone system .
- Aglaithioduline (): A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing. While structurally distinct from the target compound, this example underscores how minor functional group changes (e.g., benzonitrile vs. hydroxamate) alter target selectivity and metabolic stability .
Table 1: Structural and Functional Group Comparison
| Compound | Core Motifs | Key Functional Groups | Potential Targets |
|---|---|---|---|
| Target Compound | Thiazole, pyridazinone, benzonitrile | 2,4-dimethylthiazole, C≡N | Kinases, HDACs |
| 4-(3-Azido-5-methyl-pyrazolyl)benzonitrile | Pyrazole, benzonitrile | Azide, C≡N | Click chemistry probes |
| SAHA-like analogues | Hydroxamate, aliphatic chain | -CONHOH | HDACs |
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound (Predicted) | 4-(3-Azido-5-methyl-pyrazolyl)benzonitrile | SAHA-like Analogues |
|---|---|---|---|
| LogP | ~2.5 (moderate lipophilicity) | ~1.8 (higher polarity due to azide) | ~3.0 (hydrophobic chain) |
| Solubility (aq.) | Moderate (C≡N enhances) | Low (azide instability) | Low |
| Metabolic Stability | High (resistant to oxidation) | Moderate (azide degradation risk) | Low (hydroxamate cleavage) |
Analytical and Computational Comparisons
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shows higher similarity to kinase inhibitors (e.g., gefitinib analogs) than to HDAC inhibitors like SAHA. Morgan fingerprints could further differentiate its piperidine-thiazole linkage from other scaffolds .
- Spectroscopic Profiling: Techniques like HRMS and NMR (as applied in ) are critical for distinguishing the target compound’s unique pyridazinone-thiazole signature from analogues with pyrazole or triazole cores.
Research Implications and Limitations
While structural similarity predicts overlapping target profiles (e.g., kinase inhibition), the target compound’s hybrid architecture may confer unique advantages:
- Selectivity : The 2,4-dimethylthiazole group could reduce off-target interactions compared to simpler heterocycles .
- Synthetic Challenges: The piperidine-pyridazinone linkage (absent in ’s compounds) may complicate synthesis, requiring optimized coupling strategies .
Key Limitations :
- No direct activity data for the target compound are available in the evidence, necessitating extrapolation from structural analogues.
- Cross-reactivity in assays () could overestimate its biological relevance without confirmatory studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
